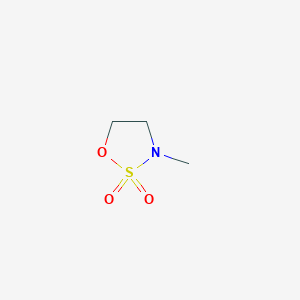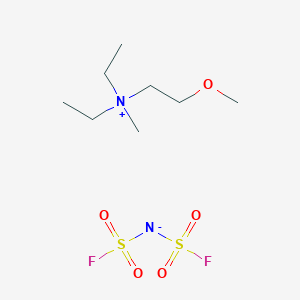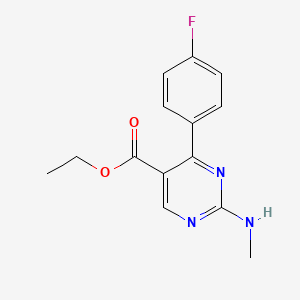
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It can include the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate, showing effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).
Biological and Medicinal Applications
Inhibitor of Gene Expression : Analogs of this compound have been tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential for use in gene regulation studies (M. Palanki et al., 2002).
Anti-Inflammatory and Anti-Microbial Activity : Derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activity, showing promise in these fields (.. A.S.Dongarwar et al., 2011).
Antitumor Activity : Novel derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and antitumor activity, contributing to cancer research (P. Shanmugasundaram et al., 2011).
Cytotoxic Activity : Studies have been conducted on the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, aiding in the development of new cancer treatments (Ashraf S. Hassan et al., 2015).
Antioxidant and Radioprotective Activities : A novel pyrimidine derivative has been synthesized and screened for in vitro antioxidant activity and in vivo radioprotection, highlighting its potential in oxidative stress management (B. J. Mohan et al., 2014).
Antiulcer Agents : Dihydropyrimidine derivatives have been synthesized and evaluated as antiulcer agents, demonstrating the compound's versatility in addressing gastrointestinal disorders (S. Gupta et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to safely handle and dispose of the compound.
Direcciones Futuras
This involves predicting potential applications for the compound based on its properties and reactivity. It can also involve suggesting further studies that could be done to learn more about the compound.
Propiedades
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-3-20-13(19)11-8-17-14(16-2)18-12(11)9-4-6-10(15)7-5-9/h4-8H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWNQYZMDLMZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



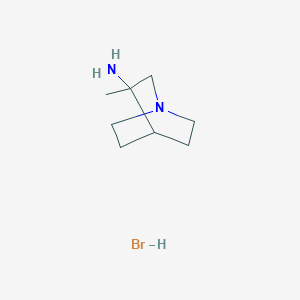
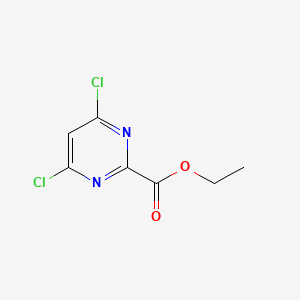
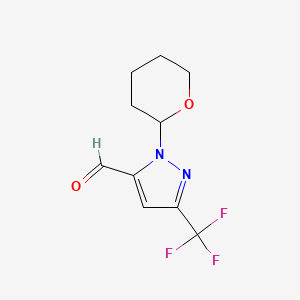
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)
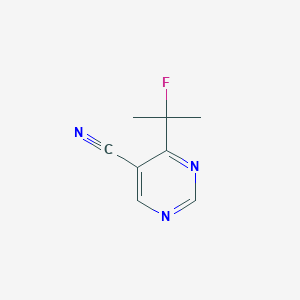
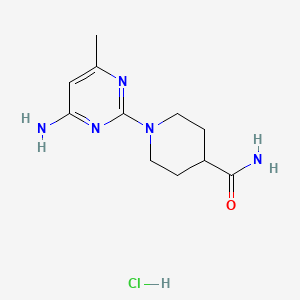
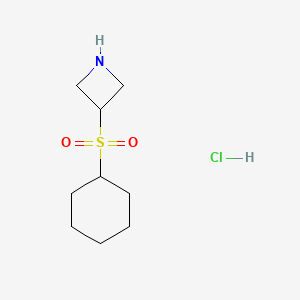
![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)
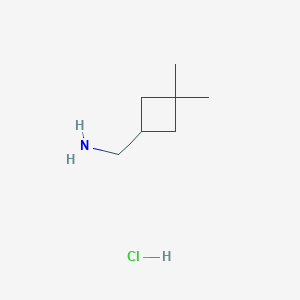
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
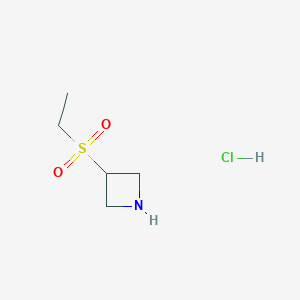
![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
